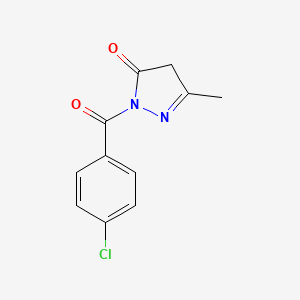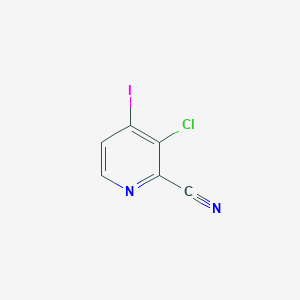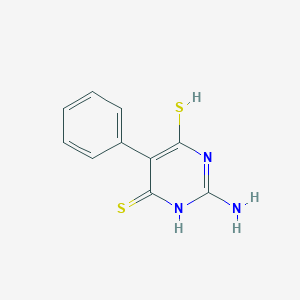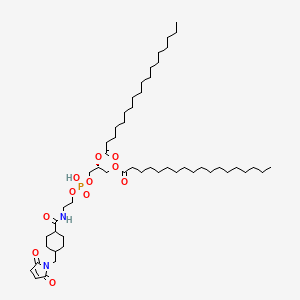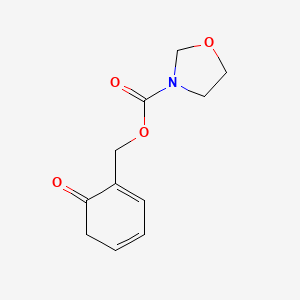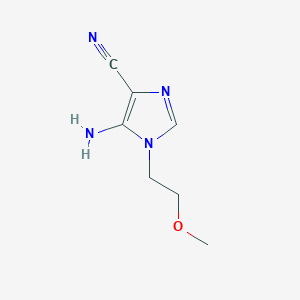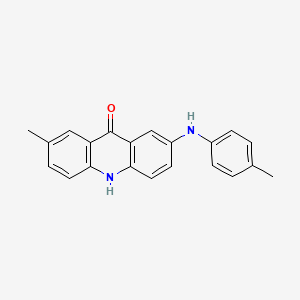
N-(4-Chlorophenyl)-6-methoxy-3,4-dihydroquinoline-1(2H)-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-6-methoxy-3,4-dihydroquinoline-1(2H)-carboximidamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a carboximidamide group attached to a dihydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-6-methoxy-3,4-dihydroquinoline-1(2H)-carboximidamide typically involves a multi-step process. One common method starts with the preparation of 6-methoxy-3,4-dihydroquinoline, which is then reacted with 4-chlorophenyl isocyanate to form the desired carboximidamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-6-methoxy-3,4-dihydroquinoline-1(2H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-6-methoxy-3,4-dihydroquinoline-1(2H)-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has shown antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds have demonstrated antitubercular activity.
Uniqueness
N-(4-Chlorophenyl)-6-methoxy-3,4-dihydroquinoline-1(2H)-carboximidamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinoline core structure differentiates it from other similar compounds, providing unique properties and applications.
Properties
CAS No. |
6943-27-7 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-quinoline-1-carboximidamide |
InChI |
InChI=1S/C17H18ClN3O/c1-22-15-8-9-16-12(11-15)3-2-10-21(16)17(19)20-14-6-4-13(18)5-7-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20) |
InChI Key |
JQAULLDUOAQOAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


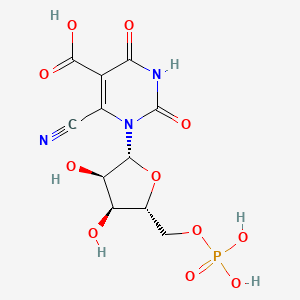
![(3S)-N-cyclopentyl-N-[(2,4-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923866.png)
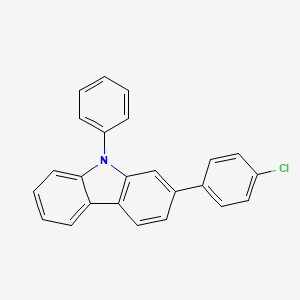
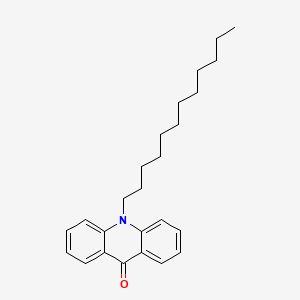
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B12923884.png)
